![molecular formula C17H19N5OS2 B2925266 2-[[4-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-16-6](/img/structure/B2925266.png)
2-[[4-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4,6-dimethylpyrimidine core with the appropriate sulfur-containing reagents to introduce the methylsulfanyl groups. The 1,2,4-triazol-3-yl group could potentially be introduced through a series of reactions involving the reaction of an amine with a suitable carbonyl compound to form an imine, followed by cyclization .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of both pyrimidines and triazoles, including aromaticity and the presence of multiple nitrogen atoms. The methoxy and methylsulfanyl groups would likely contribute electron density to the aromatic rings, potentially affecting their reactivity .Chemical Reactions Analysis
As a pyrimidine and triazole derivative, this compound could potentially participate in a variety of chemical reactions. The aromatic rings could undergo electrophilic aromatic substitution, while the sulfur atoms could potentially be oxidized. The presence of the methoxy group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the sulfur atoms could potentially result in a relatively high molecular weight and a significant degree of polarity .Aplicaciones Científicas De Investigación
Antimicrobial and Antibiotic Activity
The 1,2,4-triazole moiety, which is present in the compound, is known to exhibit antimicrobial and antibiotic properties . This suggests that the compound could be used in the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens.
Antifungal Applications
Similar to its antimicrobial properties, the 1,2,4-triazole core structure is also associated with antifungal activity . This could make the compound a valuable asset in the creation of antifungal medications or treatments, particularly for agricultural applications where fungal infections can devastate crops.
Anti-Tubercular Agents
Compounds with a 1,2,4-triazole structure have been reported to have anti-tubercular actions . Given the global challenge of tuberculosis and the emergence of drug-resistant forms, the compound could be pivotal in synthesizing new drugs to treat this disease.
Cancer Research
The triazole derivatives are known to inhibit proteins involved in the mechanism of diseases such as cancer . Therefore, this compound could be instrumental in cancer research, potentially leading to the development of novel cancer therapies or diagnostic tools.
Diabetes and Obesity Treatment
The compound’s structure suggests it may have applications in treating metabolic disorders. Triazole derivatives have been shown to exhibit protein inhibitory action involved in diabetes and obesity , indicating potential use in managing these conditions.
Synthetic Medicines
The mercapto- and thione-substituted 1,2,4-triazole moieties are important structural features in a wide range of synthetic medicines . This compound could serve as a precursor or an intermediate in the synthesis of various pharmaceuticals.
Organic Synthesis
The compound’s structure, featuring both a triazole ring and a pyrimidine ring, makes it a candidate for use in organic synthesis . It could be used to create new compounds with potential applications in materials science or as intermediates in chemical reactions.
Agricultural Chemicals
Given its potential antimicrobial and antifungal properties, the compound could be used in the development of agricultural chemicals . These could help protect crops from diseases and pests, thereby improving yield and food security.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-11-9-12(2)19-16(18-11)25-10-15-20-21-17(24-4)22(15)13-5-7-14(23-3)8-6-13/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUKZOXNWJJGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=C(C=C3)OC)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

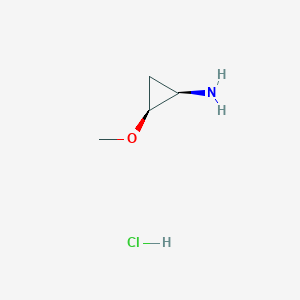
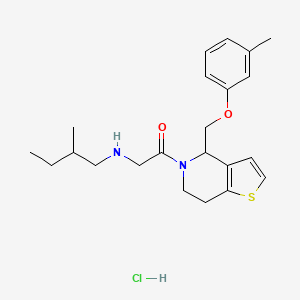
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)
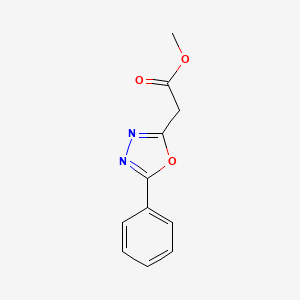
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)
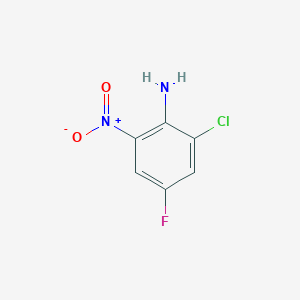

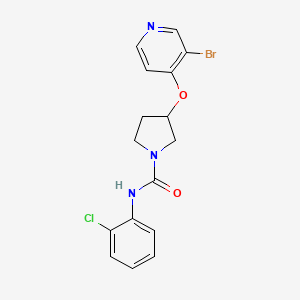
![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)
![N-(2,5-dimethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2925198.png)


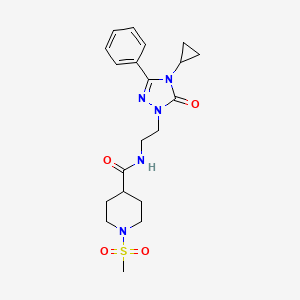
![N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide](/img/structure/B2925205.png)